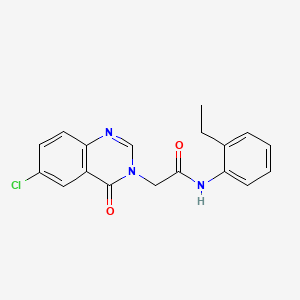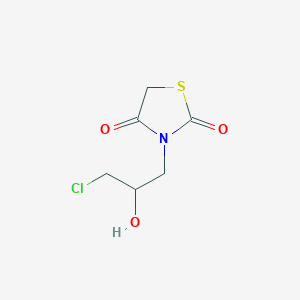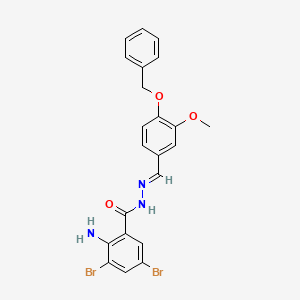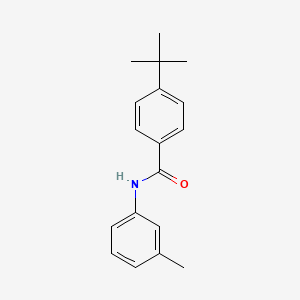![molecular formula C19H19N3O3S2 B11973738 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide est un composé organique complexe avec une formule moléculaire de C19H19N3O3S2 et une masse moléculaire de 401,51 g/mol . Ce composé présente une structure unique qui comprend un cycle thiazolidinone, une partie indole et un groupe acétamide, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide implique généralement des réactions organiques en plusieurs étapes. Les étapes clés comprennent la formation du cycle thiazolidinone et la fixation ultérieure des groupes indole et acétamide. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones, selon l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en un thiol ou un thioéther.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe acétamide. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison des protéines.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle thiazolidinone et la partie indole jouent un rôle crucial dans ces interactions, pouvant inhiber ou activer les molécules cibles. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the indole moiety play crucial roles in these interactions, potentially inhibiting or activating the target molecules. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Les composés similaires incluent ceux présentant des variations dans le cycle thiazolidinone ou la partie indole, telles que :
- 2-[(3Z)-3-(3-méthyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide
- 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide
- 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acétamide . Ces composés partagent des similitudes structurales mais diffèrent par leurs chaînes latérales, ce qui peut affecter leurs propriétés chimiques et leurs activités biologiques. La particularité du 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acétamide réside dans sa combinaison spécifique de groupes fonctionnels et des propriétés qui en résultent.
Propriétés
Formule moléculaire |
C19H19N3O3S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c20-14(23)10-21-13-9-5-4-8-12(13)15(17(21)24)16-18(25)22(19(26)27-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,20,23)/b16-15- |
Clé InChI |
GLWSMNZJPOIFGJ-NXVVXOECSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=S |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973670.png)
![Isobutyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973671.png)

![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)




![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)


